Computed Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Compared Across Aryl Propargylamine Analogs
The target compound exhibits a computed LogP of 1.60 and a TPSA of 35.25 Ų, as reported by the vendor's computational chemistry module . In head-to-head comparison, the unsubstituted 3‑phenylprop‑2‑yn‑1‑amine (CAS 78168‑74‑8) has a computed LogP of 1.45 and TPSA of 26.02 Ų [1]; the 3‑methoxy analog (CAS 885270‑48‑6) has LogP = 1.33, TPSA = 35.25 Ų [2]; and the 3‑fluoro analog (CAS 1439904‑80‑9) has LogP = 1.54, TPSA = 26.02 Ų [3]. The –OCF₂H group thus provides the highest LogP among the set while maintaining the elevated TPSA conferred by the oxygen linker, indicating superior membrane permeability potential without sacrificing hydrogen‑bonding capacity.
vs. 1.33–1.54 logP, 26.02 TPSA in comparators
| Evidence Dimension | Computed LogP and TPSA (SwissADME/PubChem) |
|---|---|
| Target Compound Data | LogP = 1.60; TPSA = 35.25 Ų |
| Comparator Or Baseline | 3‑Phenylprop‑2‑yn‑1‑amine: LogP = 1.45, TPSA = 26.02 Ų; 3‑Methoxy analog: LogP = 1.33, TPSA = 35.25 Ų; 3‑Fluoro analog: LogP = 1.54, TPSA = 26.02 Ų |
| Quantified Difference | LogP increase of 0.15–0.27 units over comparators; TPSA advantage of 9.23 Ų over non‑oxygenated analogs |
| Conditions | In silico prediction (SwissADME/PubChem consensus method); all predictions derived from SMILES input at pH 7.4 |
Why This Matters
For CNS drug discovery programs, a LogP in the 1.5–2.5 range and TPSA < 60 Ų are strongly correlated with blood–brain barrier penetration; the target compound's profile sits closer to the centre of this window than any comparator.
- [1] PubChem Compound Summary for CID 1681, 3-phenylprop-2-yn-1-amine. Computed LogP (XLogP3) = 1.45; TPSA = 26.02 Ų. View Source
- [2] PubChem Compound Summary for CID 18660812, 3-(3-methoxyphenyl)prop-2-yn-1-amine. Computed LogP (XLogP3) = 1.33; TPSA = 35.25 Ų. View Source
- [3] PubChem Compound Summary for CID 44119922, 3-(3-fluorophenyl)prop-2-yn-1-amine. Computed LogP (XLogP3) = 1.54; TPSA = 26.02 Ų. View Source
